molecular formula C16H18N4O5S B12746524 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- CAS No. 126598-31-0

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)-

Cat. No.: B12746524
CAS No.: 126598-31-0
M. Wt: 378.4 g/mol
InChI Key: OJSYMJJNWGDHGK-UHFFFAOYSA-N
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Description

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.

Preparation Methods

The synthesis of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- typically involves a condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide. This is followed by the treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions . Industrial production methods often rely on similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially when reacting with halogenated compounds.

    Condensation: The formation of hydrazones and subsequent oxidative condensation are typical reactions.

Common reagents and conditions used in these reactions include trifluoroacetic acid, ortho esters, and α-bromo ketones. Major products formed from these reactions often include various substituted triazolothiadiazines, which exhibit a range of biological activities .

Scientific Research Applications

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as α-glucosidase, which plays a role in carbohydrate metabolism . This inhibition can lead to reduced glucose levels, making it a potential candidate for managing diabetes. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Compared to other similar compounds, 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- stands out due to its unique combination of pharmacological activities. Similar compounds include:

The uniqueness of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- lies in its specific substituents, which confer distinct biological activities and make it a versatile compound for various applications.

Properties

CAS No.

126598-31-0

Molecular Formula

C16H18N4O5S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetic acid

InChI

InChI=1S/C16H18N4O5S/c1-4-25-14-11(23-2)5-9(6-12(14)24-3)15-17-18-16-20(15)19-10(8-26-16)7-13(21)22/h5-6H,4,7-8H2,1-3H3,(H,21,22)

InChI Key

OJSYMJJNWGDHGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(CS3)CC(=O)O)OC

Origin of Product

United States

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